CID 71375929
Description
Based on structural analogs and computational predictions, it is hypothesized to belong to the oscillatoxin family, a class of marine-derived cyanobacterial metabolites known for their complex polyketide structures and bioactivity . Oscillatoxins are characterized by macrocyclic lactone rings, hydroxyl groups, and methyl substituents, which contribute to their interactions with biological targets such as ion channels and enzymes .
Properties
Molecular Formula |
Ni4Sn |
|---|---|
Molecular Weight |
353.48 g/mol |
InChI |
InChI=1S/4Ni.Sn |
InChI Key |
KMQKUKPKBCPTIX-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Sn] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71375929 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts. For instance, palladium-catalyzed coupling reactions, such as the Sonogashira–Hagihara reaction, are commonly used in the synthesis of complex organic molecules . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 71375929 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study the effects of specific chemical modifications on biological systems. In medicine, compounds similar to this compound are often investigated for their potential therapeutic effects. Additionally, in industry, such compounds may be used in the development of new materials or as catalysts in chemical processes .
Mechanism of Action
The mechanism of action of CID 71375929 involves its interaction with specific molecular targets and pathways. For example, similar compounds may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71375929, we compare it with four structurally related oscillatoxin derivatives (Figure 1, ):
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Divergence :
- This compound shares a macrocyclic lactone core with oscillatoxins D–F but is distinguished by a predicted epoxide group, which may alter its reactivity and binding affinity compared to hydroxyl/methyl-dominated analogs .
- Its molecular weight (predicted 662.85 g/mol) positions it between oscillatoxins E and F, suggesting intermediate solubility and bioavailability .
Bioactivity Trends :
- Oscillatoxin D (CID 101283546) exhibits potent cytotoxicity, likely due to its hydroxyl and methyl groups enhancing target engagement .
- This compound’s in silico CYP1A2 inhibition aligns with oscillatoxin E’s enzymatic interactions but lacks empirical validation .
Physicochemical Properties :
- Oscillatoxin F’s shorter side chain correlates with higher solubility (log S ≈ -3.5), whereas this compound’s predicted log P (2.15) indicates moderate lipophilicity, akin to 30-methyl-oscillatoxin D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
